molecular formula C15H18N2O4S B2809142 N-(5-methylisoxazol-3-yl)-4-tosylbutanamide CAS No. 941925-90-2

N-(5-methylisoxazol-3-yl)-4-tosylbutanamide

Cat. No.: B2809142
CAS No.: 941925-90-2
M. Wt: 322.38
InChI Key: AFEYSXXUBCIBKA-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-4-tosylbutanamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .

Preparation Methods

The synthesis of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 5-methylisoxazole with tosyl chloride in the presence of a base to form the tosylated intermediate. This intermediate is then reacted with butanamide under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-5-7-13(8-6-11)22(19,20)9-3-4-15(18)16-14-10-12(2)21-17-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEYSXXUBCIBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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